5-Ethylpyridin-2-ol
Overview
Description
5-Ethylpyridin-2-ol is an organic compound belonging to the pyridine family, characterized by a pyridine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridin-2-ol can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with ethylating agents under controlled conditions. For instance, the ethylation of pyridin-2-ol using ethyl halides in the presence of a base can yield this compound. Another method involves the use of Grignard reagents, where the reaction of pyridin-2-ol with ethylmagnesium bromide can produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the ethylation of pyridin-2-ol. The choice of solvents, temperature, and pressure conditions are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 5-ethylpiperidin-2-ol.
Substitution: The ethyl group and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Scientific Research Applications
5-Ethylpyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 5-Ethylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethyl group at the 5-position can affect the compound’s lipophilicity and membrane permeability, impacting its biological effects .
Comparison with Similar Compounds
Pyridin-2-ol: Lacks the ethyl group at the 5-position, resulting in different chemical and biological properties.
5-Methylpyridin-2-ol: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Pyridin-4-ol: The hydroxyl group is positioned differently, affecting its chemical behavior and uses .
Uniqueness: 5-Ethylpyridin-2-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted interactions in biological systems and specialized uses in industrial processes .
Properties
IUPAC Name |
5-ethyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h3-5H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQFHJGBAPKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598403 | |
Record name | 5-Ethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53428-03-8 | |
Record name | 5-Ethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ETHYL-2-PYRIDINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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